3-Fluorobenzylhydrazine
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Overview
Description
3-Fluorobenzylhydrazine is a compound that has gained significant attention in scientific research due to its potential implications in various fields of research and industry. It is available in solid form .
Molecular Structure Analysis
The molecular formula of this compound is C7H9FN2 . Its average mass is 140.158 Da and its monoisotopic mass is 140.074982 Da .
Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Synthesis and Characterization
3-Fluorobenzylhydrazine and its derivatives are synthesized and characterized for various applications. The process of synthesis and the characterization of these compounds, including their structural and antimicrobial properties, have been a subject of scientific research. For instance, compounds such as 2-(3-fluorobenzylidene)-Nmethylhydrazinecarbothioamide have been synthesized and characterized using elemental analysis, IR, UV-vis spectra, and single crystal X-ray diffraction. These compounds have demonstrated antimicrobial effectiveness against certain bacteria, indicating their potential in antimicrobial applications (Liu, 2015).
Enzyme Inhibition for Disease Control
Compounds synthesized from this compound derivatives have shown moderate enzyme inhibition potential. For example, studies have explored the acetylcholinesterase as well as α-glucosidase inhibition activities of these compounds. These enzyme inhibitory activities are essential in the control of diseases such as Alzheimer's and diabetes, indicating the potential of these compounds in therapeutic applications (Saleem et al., 2018).
Anticancer Properties
Derivatives of this compound have been investigated for their anticancer properties. For example, new Benzothiazole Acylhydrazones synthesized from these derivatives have shown promising anticancer activity against various cancer cell lines, including lung, breast, and colorectal cancer cells (Osmaniye et al., 2018).
Drug Synthesis and Drug Delivery Systems
This compound and its derivatives are also used in the synthesis of drugs and in the development of drug delivery systems. For instance, the synthesis of riociguat, a drug used for treating pulmonary hypertension, involves the use of 2-fluorobenzylhydrazine as a starting compound. The synthesis process has been optimized for better yields and reduced reaction times, highlighting the role of these compounds in pharmaceutical manufacturing (Li Song, 2011). Furthermore, 3-isocyanopropyl derivatives, which can be derived from this compound, have been used as masking groups in bioorthogonal reactions for the controlled release of bioactive agents and reporter probes in vivo (Tu et al., 2018).
Safety and Hazards
3-Fluorobenzylhydrazine has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H302, which indicates that it is harmful if swallowed. Precautionary statements include P264, P270, P301 + P312, and P501 .
Properties
IUPAC Name |
(3-fluorophenyl)methylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVAJKHGIQLPDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588356 |
Source
|
Record name | [(3-Fluorophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-16-0 |
Source
|
Record name | [(3-Fluorophenyl)methyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51421-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3-Fluorophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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